4-(3,5-difluorophenyl)-5,7-dimethoxy-3,4-dihydroquinolin-2(1H)-one
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Overview
Description
4-(3,5-DIFLUOROPHENYL)-5,7-DIMETHOXY-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE is a synthetic organic compound that belongs to the class of tetrahydroquinolines This compound is characterized by the presence of a difluorophenyl group and two methoxy groups attached to the tetrahydroquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-DIFLUOROPHENYL)-5,7-DIMETHOXY-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE typically involves multiple steps, starting from commercially available precursors. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of 3,5-difluorophenyl boronic acid with a suitable halogenated precursor under palladium catalysis .
Industrial Production Methods
Industrial production of this compound may involve optimization of the Suzuki-Miyaura coupling reaction to achieve higher yields and purity. This can include the use of specific solvents, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(3,5-DIFLUOROPHENYL)-5,7-DIMETHOXY-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydroquinoline derivatives.
Scientific Research Applications
4-(3,5-DIFLUOROPHENYL)-5,7-DIMETHOXY-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 4-(3,5-DIFLUOROPHENYL)-5,7-DIMETHOXY-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(2,5/3,5-Difluorophenyl)-3-(2,3/2,4/2,5/3,4-dimethoxyphenyl)-2-propen-1-ones: These compounds share similar
Properties
Molecular Formula |
C17H15F2NO3 |
---|---|
Molecular Weight |
319.30 g/mol |
IUPAC Name |
4-(3,5-difluorophenyl)-5,7-dimethoxy-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C17H15F2NO3/c1-22-12-6-14-17(15(7-12)23-2)13(8-16(21)20-14)9-3-10(18)5-11(19)4-9/h3-7,13H,8H2,1-2H3,(H,20,21) |
InChI Key |
VXQDABSPZPIHAO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C(CC(=O)N2)C3=CC(=CC(=C3)F)F)C(=C1)OC |
Origin of Product |
United States |
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